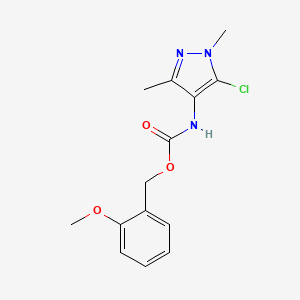![molecular formula C14H9Br2ClO2 B2575367 3,5-Dibromo-4-[(4-chlorobenzyl)oxy]benzaldehyde CAS No. 443125-25-5](/img/structure/B2575367.png)
3,5-Dibromo-4-[(4-chlorobenzyl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-4-[(4-chlorobenzyl)oxy]benzaldehyde is a chemical compound with the formula C14H9Br2ClO2 and a molecular weight of 404.48 . It is used in various scientific research applications, ranging from organic synthesis to medicinal chemistry.
Molecular Structure Analysis
The molecule contains a total of 29 bonds. There are 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 ether (aromatic) .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One area of research involves the synthesis of complex compounds utilizing 3,5-Dibromo-4-[(4-chlorobenzyl)oxy]benzaldehyde as a precursor or component in the reaction process. For example, Xiao-Ya Wang et al. (2008) synthesized a compound by reacting 3,5-dibromo-2-hydroxy-benzaldehyde with 4-hydroxy-benzohydrazide, leading to the formation of a Schiff base unit. This research highlights the compound's utility in creating structures with potential applications in materials science and molecular engineering (Wang, Cao, & Yang, 2008).
Chemical Reactivity and Applications
Research also delves into the chemical reactivity of related compounds, providing insights into how this compound might be used in synthesis and chemical transformations. For instance, the study by Zhongzhou Li et al. (2014) developed a method for oxidizing benzyl alcohols to benzaldehydes using dibromo-5,5-dimethylhydantoin, demonstrating the potential of brominated compounds in facilitating chemical reactions that are relevant to the pharmaceutical and chemical industries (Li, Zhu, Bao, & Zou, 2014).
Catalysis and Oxidation Processes
Further research into the application of sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde, as explored by Rajesh Sharma et al. (2012), provides a context for understanding how derivatives of this compound might be used in catalysis and the improvement of chemical processes. This study highlights the importance of such compounds in developing new catalysts with enhanced oxidative properties, with potential applications across cosmetics, perfumery, and food industries (Sharma, Soni, & Dalai, 2012).
Material Science and Engineering
The compound's relevance extends into material science and engineering, where its derivatives are utilized in synthesizing new materials with unique properties. The synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives by H. Bi (2015) exemplify the broader applications of such chemicals in creating molecules with specific functions, potentially including therapeutic agents (Bi, 2015).
Mecanismo De Acción
Target of Action
The primary targets of 3,5-Dibromo-4-[(4-chlorobenzyl)oxy]benzaldehyde It’s known that compounds of this nature often interact with proteins or enzymes in the body, altering their function .
Mode of Action
The exact mode of action of This compound Similar compounds are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s known that such compounds can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties would determine the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound It’s known that such compounds can have diverse effects depending on their specific targets and mode of action .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, ph, and the presence of other compounds can potentially influence its action .
Propiedades
IUPAC Name |
3,5-dibromo-4-[(4-chlorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2ClO2/c15-12-5-10(7-18)6-13(16)14(12)19-8-9-1-3-11(17)4-2-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEOHZQAVGYDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C=O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2575285.png)
![2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide](/img/structure/B2575286.png)
![1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione](/img/no-structure.png)
![N,N-dimethyl-6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2575290.png)

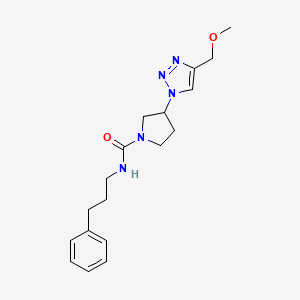
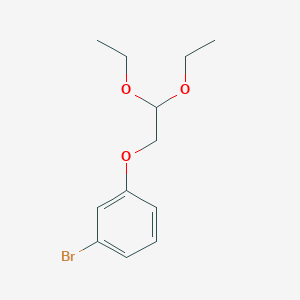
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide](/img/structure/B2575296.png)
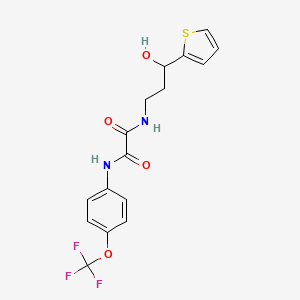
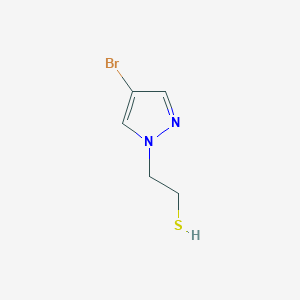

![Ethyl 5-[(4-chlorobenzyl)amino]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2575303.png)
![3-Amino-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2575305.png)
